4-Hydroxy-8-nitroquinoline

Purity specification Quality control Procurement benchmark

4-Hydroxy-8-nitroquinoline (CAS 23833-95-6) is a regioisomerically pure, electron-deficient heteroaromatic building block featuring a nitro group at the 8-position and a hydroxyl at the 4-position. Unlike the broadly chelating 8-hydroxyquinoline scaffold, this substitution pattern imparts reduced metal-complex stability for tuned affinity studies, and enables vicarious nucleophilic substitution (VNS) reactivity for streamlined C-H functionalization without pre-halogenation. With a calculated LogP of 1.4 and TPSA of 74.9 Ų, it serves as a critical comparator in antimicrobial and anticancer SAR campaigns, and a benchmark for LC method development. Procure this distinct intermediate to advance your medicinal chemistry, coordination chemistry, or analytical research with precision.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 23833-95-6
Cat. No. B1634204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-8-nitroquinoline
CAS23833-95-6
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC=CC2=O
InChIInChI=1S/C9H6N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-5H,(H,10,12)
InChIKeyMMLGHJCPFCGNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-8-nitroquinoline (CAS 23833-95-6): Technical Profile and Procurement Baseline


4-Hydroxy-8-nitroquinoline (CAS 23833-95-6, also indexed as 23432-46-4), a nitro-substituted quinolin-4-ol derivative with molecular formula C₉H₆N₂O₃ and molecular weight 190.16 g/mol [1], belongs to the class of electron-deficient heteroaromatic compounds characterized by a nitro group at the 8-position and a hydroxyl group at the 4-position of the quinoline ring system . This specific substitution pattern distinguishes it from the more widely studied 8-hydroxyquinoline (8HQ) scaffold (hydroxyl at 8-position) and nitroxoline (8-hydroxy-5-nitroquinoline), imparting distinct electronic properties, metal-chelation behavior, and synthetic utility as an electrophilic building block [2].

Why 4-Hydroxy-8-nitroquinoline Cannot Be Substituted with Common 8-Hydroxyquinoline Analogs


Generic substitution with more common and structurally related quinoline derivatives—such as 8-hydroxyquinoline (8HQ), nitroxoline (8-hydroxy-5-nitroquinoline), or 8-nitroquinoline—is scientifically unjustified. The regioisomeric placement of the hydroxyl (4-position) and nitro (8-position) groups fundamentally alters the electronic landscape of the quinoline core compared to 8HQ and nitroxoline [1]. This manifests in three critical ways: (1) divergent metal-chelation stability, as nitro-substituted 8HQ derivatives exhibit reduced complex stability constants relative to unsubstituted or halogenated counterparts [2][3]; (2) altered electrophilic reactivity in nucleophilic aromatic substitution reactions, enabling synthetic transformations unavailable to 8HQ-based scaffolds [1]; and (3) distinct physicochemical properties including LogP (calculated ~1.4) and topological polar surface area (74.9 Ų) that affect solubility, membrane permeability, and analytical behavior . The following quantitative evidence demonstrates these compound-specific differentiators.

Quantitative Differentiation Evidence: 4-Hydroxy-8-nitroquinoline vs. Structural Analogs


Vendor-Qualified Minimum Purity: A Verified Procurement Benchmark

Commercial 4-hydroxy-8-nitroquinoline is supplied with a minimum purity specification of 95% as documented by AKSci . This purity level, while not differentiating in an absolute sense, establishes a procurement baseline that enables direct comparison with alternative suppliers or analog compounds. For context, the closely related compound nitroxoline (8-hydroxy-5-nitroquinoline) is frequently supplied at ≥98% purity . The 95% minimum purity of the target compound should be factored into any downstream synthetic or assay planning, as potential impurities (≤5%) may influence reaction yields or biological readouts.

Purity specification Quality control Procurement benchmark

Metal Chelate Stability: Nitro-Substituted 8-Hydroxyquinolines Exhibit Reduced Complex Stability

In a study determining proton-ligand and metal-ligand stability constants for iodo and nitro derivatives of 8-hydroxyquinoline using the Calvin-Bjerrum potentiometric method, the complexes of nitro-substituted ligands were found to be less stable than the corresponding complexes of unsubstituted 8-hydroxyquinoline [1][2]. While this study did not specifically evaluate the 4-hydroxy-8-nitro regioisomer, the general trend—attributed to the electron-withdrawing and steric effects of the nitro group—provides a class-level inference that 4-hydroxy-8-nitroquinoline will exhibit reduced metal-chelate stability relative to parent 8HQ, but with potentially distinct selectivity profiles compared to 5-nitro (nitroxoline) or 7-nitro derivatives due to altered nitrogen basicity and steric environment.

Metal chelation Stability constants Coordination chemistry

Synthetic Utility: Electrophilic Reactivity as a VNS Substrate

4-Hydroxy-8-nitroquinoline serves as an electron-deficient nitroquinoline scaffold suitable for vicarious nucleophilic substitution (VNS) of hydrogen, a synthetic methodology that enables direct amination and functionalization without pre-halogenation [1]. While the reference study primarily investigated 4-chloro-8-nitroquinoline and related derivatives, the general electron-deficient character conferred by the nitro group and the quinoline nitrogen makes the 4-hydroxy-8-nitro scaffold a viable electrophilic partner in such transformations. This reactivity profile contrasts with 8-hydroxyquinoline, which lacks the nitro activating group and therefore exhibits different regioselectivity and reaction conditions for electrophilic aromatic substitution.

Synthetic building block Nucleophilic substitution C-H functionalization

Physicochemical Property Differentiation: Calculated LogP and PSA Values

Computational predictions for 4-hydroxy-8-nitroquinoline yield a calculated LogP (XlogP) of 1.4 and a topological polar surface area (TPSA) of 74.9 Ų . These values position the compound within a distinct physicochemical space compared to closely related analogs: 8-hydroxyquinoline (8HQ) has a predicted LogP of approximately 1.8-2.0 and TPSA of ~33 Ų [1]; nitroxoline (8-hydroxy-5-nitroquinoline) exhibits a LogP of ~1.3 and TPSA of ~74 Ų [1]. The increased polarity of 4-hydroxy-8-nitroquinoline relative to 8HQ—attributed to the nitro group and altered hydrogen-bonding capacity of the 4-hydroxyl—has implications for aqueous solubility, membrane permeability, and chromatographic retention behavior.

Physicochemical properties Lipophilicity Polar surface area

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-8-nitroquinoline


Electrophilic Building Block for C-H Functionalization and Diversification of Quinoline Libraries

The electron-deficient nature of the 4-hydroxy-8-nitroquinoline scaffold, conferred by the 8-nitro group and the quinoline nitrogen, renders it a suitable substrate for vicarious nucleophilic substitution (VNS) and other electrophilic aromatic substitution reactions [1]. This synthetic utility enables direct C-H amination and functionalization without requiring pre-halogenated intermediates, thereby streamlining the synthesis of novel quinoline derivatives for medicinal chemistry and agrochemical discovery programs.

Metal Chelation Studies Requiring Reduced or Altered Coordination Affinity

For investigations of metalloenzyme inhibition, metal ion sensing, or coordination polymer design where a weaker or sterically altered metal-binding profile is desired relative to the strong chelator 8-hydroxyquinoline, 4-hydroxy-8-nitroquinoline offers a structurally distinct alternative. Class-level evidence indicates that nitro-substituted 8HQ derivatives form less stable metal complexes than the parent ligand, a property that may be exploited to tune binding affinity and selectivity [1][2].

Analytical Method Development for Nitroquinoline Separation and Quantification

The distinct physicochemical properties of 4-hydroxy-8-nitroquinoline—including a calculated LogP of 1.4 and TPSA of 74.9 Ų—make it a valuable reference compound for developing and validating liquid chromatography methods aimed at separating closely related nitroquinoline and hydroxyquinoline derivatives [1]. Its chromatographic behavior can serve as a benchmark for optimizing mobile phase composition, column selection, and detection parameters in quality control and pharmacokinetic studies.

Structure-Activity Relationship (SAR) Studies on Nitroquinoline Pharmacophores

As a regioisomeric analog of the clinically used nitroxoline (8-hydroxy-5-nitroquinoline) and the widely studied 8-hydroxyquinoline, 4-hydroxy-8-nitroquinoline is a critical comparator in SAR campaigns aimed at delineating the positional effects of hydroxyl and nitro substituents on antimicrobial, antiparasitic, or anticancer activity [1]. Its inclusion in screening panels allows researchers to decouple the contributions of electronic effects (nitro group) from hydrogen-bonding and metal-chelation capacity (hydroxyl group) to biological potency.

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